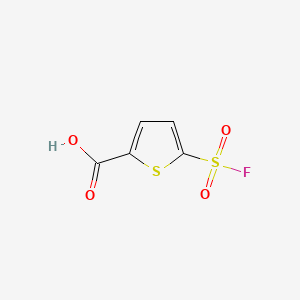
6-chloro-5-methoxypyridine-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methoxypyridine-3-sulfonyl fluoride (CMPF) is a chemical compound that is widely used in scientific research. It is a sulfonyl fluoride which is used as a reagent for various organic synthesis reactions. CMPF is also used as a fluorinating agent in biochemistry, and is used to study the effects of fluorinated compounds on enzymes and other biological molecules.
科学的研究の応用
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is used in a variety of scientific research applications. It is used as a reagent for various organic synthesis reactions, such as the synthesis of fluorinated compounds. It is also used as a fluorinating agent in biochemistry, and is used to study the effects of fluorinated compounds on enzymes and other biological molecules. 6-chloro-5-methoxypyridine-3-sulfonyl fluoride is also used in the study of enzyme inhibition, as it can be used to selectively inhibit certain enzymes.
作用機序
6-chloro-5-methoxypyridine-3-sulfonyl fluoride acts as a fluorinating agent, meaning that it is capable of introducing fluorine atoms into molecules. This process is known as fluorination, and it is used to modify the properties of molecules. In the case of 6-chloro-5-methoxypyridine-3-sulfonyl fluoride, it is used to modify the properties of enzymes and other biological molecules.
Biochemical and Physiological Effects
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is used in research to study the effects of fluorinated compounds on enzymes and other biological molecules. It has been found to inhibit certain enzymes, such as cytochrome P450 enzymes, and can also affect the activity of other proteins, such as G-proteins. In addition, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride has been found to affect the expression of certain genes, and can also affect the metabolism of certain molecules.
実験室実験の利点と制限
6-chloro-5-methoxypyridine-3-sulfonyl fluoride has several advantages when used in lab experiments. It is relatively easy to synthesize, and it produces high yields. It also has a high reactivity, making it useful for a variety of organic synthesis reactions. However, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride also has some limitations. It is a toxic compound, and should be handled with caution. In addition, it is relatively expensive, and can be difficult to obtain.
将来の方向性
6-chloro-5-methoxypyridine-3-sulfonyl fluoride has a wide range of potential applications in scientific research. It can be used to study the effects of fluorinated compounds on enzymes and other biological molecules, as well as to study enzyme inhibition and gene expression. In addition, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride could be used in the synthesis of new drugs and other compounds. It could also be used to modify the properties of proteins and other molecules, as well as to study the metabolism of certain molecules. Finally, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride could be used to study the effects of fluorinated compounds on human health, as well as to develop new treatments for various diseases.
合成法
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is synthesized through a method known as the Barton-McCombie reaction. This method involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction produces a sulfonyl fluoride, which is then reacted with a halogen, such as chlorine, to produce 6-chloro-5-methoxypyridine-3-sulfonyl fluoride. This method is simple and efficient, and produces 6-chloro-5-methoxypyridine-3-sulfonyl fluoride with a high yield.
特性
IUPAC Name |
6-chloro-5-methoxypyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHNFWXINBCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)